(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O5/c1-35-21-12-17(13-22(36-2)24(21)37-3)8-9-23(33)28-10-11-32-25-19(14-30-32)26(34)31(16-29-25)15-18-6-4-5-7-20(18)27/h4-9,12-14,16H,10-11,15H2,1-3H3,(H,28,33)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSKUVORQKZXET-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activity, particularly as an inhibitor of specific enzymes and pathways involved in various diseases.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈FN₅O₂
- Molecular Weight : 355.4 g/mol
- CAS Number : 1006776-02-8
The compound primarily targets neuronal nitric oxide synthase (nNOS), a critical enzyme involved in the production of nitric oxide (NO), which plays a vital role in various physiological processes including vascular tone regulation and neurotransmission. The compound acts through type II inhibition, binding to the heme domain of nNOS and utilizing a hydrophobic pocket for enhanced selectivity and potency.
Antiinflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC₅₀ values reported as low as 0.04 μmol . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Kinase Inhibition
The compound has been identified as a potent kinase inhibitor, particularly selective for certain cyclin-dependent kinases (CDKs). This selectivity can be crucial for developing targeted cancer therapies where aberrant kinase activity is a hallmark of tumorigenesis .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits good permeability and low efflux in Caco-2 assays, suggesting potential for oral bioavailability. The interaction with nNOS and subsequent effects on nitric oxide signaling pathways could influence its pharmacodynamics significantly.
Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated substantial reduction in inflammation markers compared to the control group. The results indicated that these compounds could serve as effective anti-inflammatory agents.
Study 2: Kinase Selectivity
Another study focused on the selectivity profile of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. The results showed that specific modifications in the molecular structure enhanced selectivity towards CDKs while minimizing off-target effects. This finding supports the potential application of this compound in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and inferred biological implications compared to related compounds:
Key Observations:
Substituent Effects: The 2-fluorobenzyl group in the target compound likely improves metabolic stability compared to the 4-nitrobenzyl analogue (), as fluorine reduces oxidative metabolism .
Core Structure Variations: Pyrazolo[3,4-d]pyrimidinone (target compound) vs. imidazo[1,2-a]pyrimidine (3f): The former’s fused pyrazole ring may confer stronger hydrogen-bonding interactions with kinase ATP-binding pockets .
Synthesis and Characterization :
- The target compound’s synthesis likely follows routes similar to –7, involving nucleophilic substitution and acrylamide coupling .
- Spectral data (e.g., ¹H-NMR, ¹³C-NMR) for structural confirmation can be cross-referenced with standards from , particularly for the Z-configuration and acrylamide geometry .
Research Findings and Gaps:
- Toxicity Prediction: Data mining approaches () could predict carcinogenicity risks by analyzing substructures like the pyrazolo-pyrimidinone core and trimethoxyphenyl group .
- Need for Experimental Validation : The absence of explicit bioactivity data for the target compound underscores the need for in vitro/in vivo studies to confirm hypothesized mechanisms.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of pyrazolo[3,4-d]pyrimidine cores, fluorobenzyl group coupling, and acrylamide formation. Critical parameters include:
- Temperature control : Pyrazolo-pyrimidine cyclization typically requires reflux in anhydrous solvents (e.g., acetonitrile or DMF) .
- Catalyst selection : Use of EDC/HOBt for amide bond formation to minimize racemization .
- Purification : Silica gel chromatography or preparative HPLC to isolate intermediates and final products .
- Common pitfalls : Low yields due to steric hindrance from the 3,4,5-trimethoxyphenyl group; side reactions during fluorobenzyl substitution .
Q. How is the purity and structural integrity of this compound assessed post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Spectroscopy :
- 1H/13C NMR : Verify substituent positions (e.g., Z-configuration of acrylamide via coupling constants) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion for C27H25FN5O5) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate stereochemical configuration and intermolecular interactions?
- Methodological Answer :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to grow single crystals .
- Data collection : High-resolution (<1.0 Å) datasets collected at low temperature (100 K) to minimize disorder .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The fluorobenzyl group’s orientation and acrylamide planarity can be validated via ORTEP-3 visualization .
- Case study : demonstrates pyrazolo-pyrimidine core disorder resolution using SHELX, applicable to similar derivatives .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Docking protocols : Molecular dynamics (MD) simulations with AMBER or GROMACS to assess binding to targets (e.g., tubulin for trimethoxyphenyl-containing compounds) .
- Experimental validation :
- Biochemical assays : Measure IC50 values against cancer cell lines (e.g., MCF-7) to compare with docking scores .
- SAR analysis : Modify the fluorobenzyl or trimethoxyphenyl groups to test docking-predicted binding modes .
Q. How can researchers design experiments to analyze metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylation or demethylation of methoxy groups .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- Degradation products : Identify via forced degradation studies (acid/base/hydrolytic conditions) and HRMS fragmentation patterns .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR and computational (DFT) data for the acrylamide’s Z/E configuration?
- Methodological Answer :
- NMR coupling constants : J values >12 Hz for trans (E) vs. <10 Hz for cis (Z) protons .
- DFT optimization : Compare calculated chemical shifts (Gaussian 09, B3LYP/6-31G*) with experimental NMR data .
- Case study : reported Z-configuration via J = 9.8 Hz, validated by DFT-calculated dihedral angles .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
